molecular formula C12H10O3 B3183374 5-(2-Methoxyphenyl)furan-2-carbaldehyde CAS No. 94078-20-3

5-(2-Methoxyphenyl)furan-2-carbaldehyde

Cat. No. B3183374
CAS RN: 94078-20-3
M. Wt: 202.21 g/mol
InChI Key: UQEVFNBSWIQVLF-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H10O3 . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COc1ccc(cc1)-c2ccc(C=O)o2 . The InChI code for this compound is 1S/C12H10O3/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid substance . The molecular weight of this compound is 202.21 . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Antioxidant Activity in Plant Foods

5-(2-Methoxyphenyl)furan-2-carbaldehyde and its derivatives, such as 5-(hydroxymethyl)furan-2-carbaldehyde (HMF), have been identified during the hydrothermal hydrolysis of phenolics in plants. These compounds, often misidentified as phenolics, exhibit antioxidant activity, particularly in the oxygen radical absorbing capacity (ORAC) assay. This finding is crucial for accurate estimation of phenolic content and antioxidant activities in plant foods (Chen et al., 2014).

Synthesis and Application in Biological Studies

The compound has also been synthesized and used in various biological studies. For instance, its synthesis has been optimized for structure-activity studies in the context of adenosine antagonists, contributing to further research in this area (Hutchinson et al., 1997).

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques have been employed for the structural analysis of similar furan-2-carbaldehydes. Understanding their structure is essential for their application in the synthesis of bioactive compounds, such as novel β-phenylethylamines and NBOMe derivatives, which are currently undergoing biological evaluation (Yempala & Cassels, 2017).

Thermodynamic Properties

The thermodynamic properties of various 5-(nitrophenyl) furan-2-carbaldehyde isomers have been studied. This research is critical for optimizing synthesis processes and for a deeper understanding of their chemical nature (Dibrivnyi et al., 2015).

Antitumor Properties

5-(Hydroxymethyl)furan-2-carbaldehyde has been isolated from the culture broth of the Taiwanofungus camphoratus mushroom and shown to inhibit the proliferation of tumor cells, indicating its potential as an antitumor agent (Jia et al., 2015).

Green Chemistry Synthesis

Furan-2-carbaldehydes have been used as biomass-derived green C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones. Their use in green chemistry highlights their potential in sustainable and environmentally friendly synthetic processes (Yu et al., 2018).

Safety and Hazards

The safety information available indicates that 5-(2-Methoxyphenyl)furan-2-carbaldehyde may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-(2-methoxyphenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-14-11-5-3-2-4-10(11)12-7-6-9(8-13)15-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEVFNBSWIQVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001272084
Record name 5-(2-Methoxyphenyl)-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94078-20-3
Record name 5-(2-Methoxyphenyl)-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94078-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Methoxyphenyl)-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a benzene (10 mL) solution of 5-bromo-2-furaldehyde 7 (350 mg, 2.0 mmol) and 2-methoxyphenylboronic acid 8 (304 mg, 2.0 mmol) was added tetrakis(triphenylphosphine)-palladium(0) (69.4 mg, 0.06 mmol) and sat. aq. K2CO3 solution (4.94 ml, 4.0 mmol) at 21° C. under an argon atmosphere. The reaction mixture was refluxed for 2 h. The mixture was then cooled and diluted with ethyl acetate (100 mL). The organic layer was washed with water (2×20 mL), then dried with brine and MgSO4 and concentrated in vacuo. Flash column chromatography on silica gel (hexane:ethyl acetate=20:1) of the residue afforded 5-(2-methoxyphenyl)-2-furaldehyde 9 in 65% yield (265 mg, yellow oil). 1H NMR (400 MHz, CDCl3): δ 9.65 (s, 1H), 8.05 (dd, J=8.0, 2.0 Hz, 1H), 7.39-7.35 (m, 1H), 7.33 (d, J=3.6 Hz, 1H), 7.14 (d, J=4.0 Hz, 1H), 7.07 (dt, J=7.2, 0.8 Hz, 1H), 7.00 (bd, J=8.0 Hz, 1H), 3.97 (s, 3H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
304 mg
Type
reactant
Reaction Step One
Name
Quantity
4.94 mL
Type
reactant
Reaction Step One
Quantity
69.4 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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